molecular formula C24H20ClN5O3S B3038805 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904584-44-7

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3038805
CAS No.: 904584-44-7
M. Wt: 494 g/mol
InChI Key: GZTKYZXIXWFRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as a chloro group, a dimethylbenzenesulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate azide and alkyne under copper-catalyzed conditions.

    Fusing the Triazole and Quinazoline Rings: The triazole ring is then fused to a quinazoline core through a series of condensation reactions.

    Introduction of Substituents: The chloro, dimethylbenzenesulfonyl, and methoxyphenyl groups are introduced through various substitution reactions, often involving halogenation, sulfonylation, and etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonyl chlorides for sulfonylation, and methanol for etherification.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Unique due to its specific substituents and fused ring structure.

    Other Triazoloquinazolines: Compounds with similar triazole and quinazoline cores but different substituents, leading to variations in chemical properties and applications.

Biological Activity

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features contribute to its interactions with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClN5O2S
  • Molecular Weight : Approximately 523.108 g/mol
  • CAS Number : 904584-39-0

The compound features a triazole ring fused to a quinazoline core, along with functional groups such as a chloro group and a sulfonyl moiety. This structural complexity is believed to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Activity :
    • Quinazoline derivatives have been studied extensively for their potential as anticancer agents. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7) .
    • The mechanism of action often involves the inhibition of protein kinases critical for cancer cell proliferation and survival .
  • Kinase Inhibition :
    • The compound has shown promise as an inhibitor of various protein kinases involved in cellular signaling pathways. This inhibition is crucial for developing targeted therapies against diseases characterized by dysregulated kinase activity .
  • Neuroprotective Effects :
    • Preliminary studies suggest that triazoloquinazolines may exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases .

Research Findings and Case Studies

A variety of studies have explored the biological activity of similar compounds:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation (e.g., MCF-7 breast cancer cells)
Kinase InhibitionTargeting various protein kinases involved in signaling pathways
NeuroprotectionPotential protective effects against neurodegenerative processes

Case Study: Anticancer Activity Evaluation

A study aimed at synthesizing and evaluating substituted quinazolines demonstrated significant cytotoxicity against MCF-7 cells using MTT assays. The binding affinity and stability of the compound were assessed through molecular docking simulations, revealing favorable interactions with target proteins involved in cancer progression .

The exact mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes/Receptors : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways.
  • Inhibition of Kinase Activity : By inhibiting key kinases, the compound disrupts cellular processes essential for tumor growth and survival.

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3S/c1-14-4-10-19(12-15(14)2)34(31,32)24-23-27-22(26-17-6-8-18(33-3)9-7-17)20-13-16(25)5-11-21(20)30(23)29-28-24/h4-13H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTKYZXIXWFRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Reactant of Route 2
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Reactant of Route 3
Reactant of Route 3
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Reactant of Route 4
Reactant of Route 4
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Reactant of Route 5
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Reactant of Route 6
7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.